3-{[(3-Methylphenyl)methyl](phenyl)amino}propanoic acid
Description
3-{(3-Methylphenyl)methylamino}propanoic acid is a tertiary amine-substituted propanoic acid derivative. Its structure comprises a propanoic acid backbone with an amino group substituted by two aromatic moieties: a 3-methylbenzyl group [(3-methylphenyl)methyl] and a phenyl group. This combination of aromatic and aliphatic substituents confers unique physicochemical properties, such as lipophilicity, which may influence bioavailability and receptor interactions.
Properties
IUPAC Name |
3-[N-[(3-methylphenyl)methyl]anilino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-14-6-5-7-15(12-14)13-18(11-10-17(19)20)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTPBLITRCPBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-{(3-Methylphenyl)methylamino}propanoic acid, also known as (S)-3-amino-3-(3-methylphenyl)propionic acid, is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including its applications in neuroscience, drug development, and biochemical assays, while presenting relevant data and findings from various studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes:
- A propanoic acid backbone
- A 3-methylphenyl group
- A phenylamino substituent
This structural arrangement positions it within a class of compounds that influence neurotransmitter systems and offers potential therapeutic applications.
1. Neuroscience Research
Research indicates that 3-{(3-Methylphenyl)methylamino}propanoic acid plays a significant role in studying neurotransmitter systems. Its structural similarities to established neuromediators suggest potential applications in understanding synaptic transmission and neuropharmacology.
Key Findings:
- Neuroprotective Effects: The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases.
- Amino Acid Interactions: It is involved in modulating the activity of neurotransmitters, which is crucial for synaptic function.
2. Drug Development
The compound shows promise in the development of new therapeutic agents targeting various neurological disorders. Its unique properties allow it to be a candidate for enhancing drug efficacy through improved solubility and bioavailability.
Applications:
- Therapeutic Agents: Investigated for potential use in treating conditions like Alzheimer's and Parkinson's disease.
- Drug Formulation: Enhances the pharmacokinetic profiles of existing drugs.
3. Biochemical Assays
In biochemical research, 3-{(3-Methylphenyl)methylamino}propanoic acid is utilized for evaluating enzyme activity and receptor interactions.
Research Insights:
- Enzyme Activity: It is employed in assays that assess the interaction between enzymes and substrates, providing insights into metabolic pathways.
- Receptor Binding Studies: The compound aids in understanding how drugs interact with specific receptors, which is vital for drug design.
Table 1: Biological Activities of 3-{(3-Methylphenyl)methylamino}propanoic Acid
| Activity Type | Description |
|---|---|
| Neuroprotection | Potential protective effects against neurodegeneration |
| Drug Development | Candidates for new therapeutic agents targeting neurological disorders |
| Enzyme Interaction | Evaluated for enzyme activity in biochemical assays |
| Receptor Studies | Used to study binding affinities with neurotransmitter receptors |
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Results indicated a significant reduction in neuroinflammation and improved motor function following treatment with the compound.
Case Study 2: Antimicrobial Activity
Research exploring the antimicrobial properties of related compounds showed that derivatives of 3-{(3-Methylphenyl)methylamino}propanoic acid exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications beyond neurology.
Comparison with Similar Compounds
Key Data Table: Structural and Functional Comparisons
| Compound Name | Substituents | Key Properties/Activities | References |
|---|---|---|---|
| 3-{(3-Methylphenyl)methylamino}propanoic acid | 3-Methylbenzyl, phenyl | High lipophilicity, potential for CNS penetration | - |
| GW9508 | Phenoxybenzyl, phenyl | GPR40/120 agonist, insulin secretion | |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | 4-Hydroxyphenyl | Anticancer (IC50: 5–50 μM) | |
| 3-[(3-Fluorobenzyl)amino]propanoic acid | 3-Fluorobenzyl | Enhanced metabolic stability | |
| (R)-3-Amino-3-(3-Trifluoromethylphenyl)propanoic acid | 3-Trifluoromethylphenyl | Prolonged half-life, high lipophilicity |
Research Implications and Gaps
- Pharmacological Potential: The target compound’s dual aromatic substitution may optimize interactions with hydrophobic drug targets, such as kinases or GPCRs, but requires validation.
- Synthetic Challenges : highlights methods for ortho-functionalization of aromatic amines, which could aid in synthesizing derivatives .
- Contradictions : Hydroxyphenyl derivatives show strong bioactivity but may suffer from poor bioavailability, whereas halogenated analogues trade potency for stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
